4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

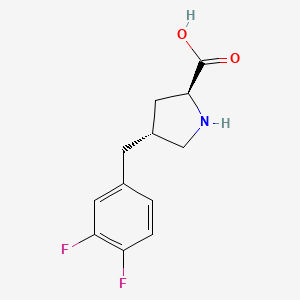

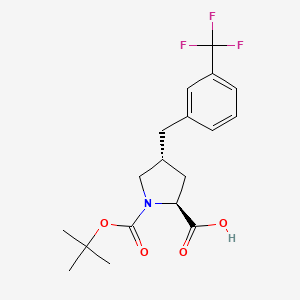

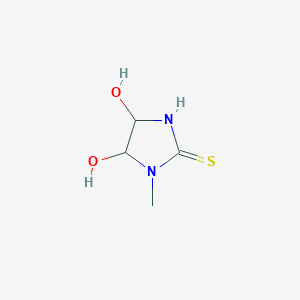

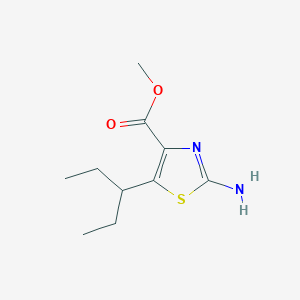

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is an organic compound with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol . It has attracted considerable attention in scientific research due to its unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione contains a total of 17 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 urea (-thio) derivative, and 2 hydroxyl groups . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .

Physical And Chemical Properties Analysis

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione has a molecular weight of 148.18 g/mol and a molecular formula of C4H8N2O2S . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, may be available in specialized chemical databases.

Scientific Research Applications

Antithyroid Drug

The compound is also known as methimazole, which is a widely used antithyroid drug . It works by inhibiting the production of thyroid hormone in the thyroid gland.

Synthesis of Imidazoles

Imidazoles and their derivatives, including this compound, have found applications in synthetic chemistry . They are key components to functional molecules that are used in a variety of everyday applications .

Medical Applications

Imidazole derivatives have found applications in medicine . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agricultural Applications

These compounds also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Industrial Applications

Imidazole derivatives have garnered significant attention in research and industrial chemistry in recent years . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes .

Synthesis of 1-alkyl-4-methylsemithioglycolurils

The regioselective reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas was explored for the first time, predominantly providing the previously inaccessible 1-alkyl-4-methylsemithioglycolurils as the major products .

properties

IUPAC Name |

4,5-dihydroxy-1-methylimidazolidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLULKKCEWWGHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(NC1=S)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376957 |

Source

|

| Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |

CAS RN |

265986-74-1 |

Source

|

| Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of regioselective synthesis in the context of 1-alkyl-4-methylsemithioglycolurils, as discussed in the first paper?

A1: Regioselective synthesis allows for the specific addition of the alkyl group to the desired nitrogen atom in the semithioglycoluril structure []. This control is crucial because different isomers of the final product might exhibit different biological activities or properties.

Q2: Why is the development of a novel approach for methimazole synthesis important, as highlighted in the second paper?

A2: While the specific novel approach isn't detailed in the abstract, exploring new synthetic routes for known compounds like methimazole is important for potentially finding more efficient, cost-effective, or environmentally friendly production methods [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)